N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
N-(6-Acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with an acetamido group at the 6-position and a thiophene-2-carboxamide moiety at the 2-position. Its molecular structure combines the planar aromaticity of benzothiazole with the electron-rich thiophene ring, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGFDRYLKPLRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320744 | |
| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325978-27-6 | |
| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the benzothiazole ring followed by the introduction of the thiophene and acetamido groups. One common method involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole and thiophene derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a series of reactions involving benzothiazole derivatives and thiophene carboxamides. The synthesis often employs microwave-assisted methods to enhance yield and reduce reaction time. For instance, the reaction of 2-amino thiophenol with malononitrile under microwave irradiation has shown high efficiency with a yield of approximately 92% .
Antimicrobial Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits promising antimicrobial properties. Studies have demonstrated that derivatives of this compound possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 20 μmol L, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (μmol L) |
|---|---|---|
| 7a | Staphylococcus aureus | 4 |
| 7b | Escherichia coli | 12 |
| 7c | Pseudomonas aeruginosa | 20 |
Anticancer Potential
The anticancer properties of this compound have been evaluated against several cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cells. The cytotoxicity was assessed using the MTT assay, revealing that many derivatives exhibit potent to moderate cytotoxic activity. Notably, some compounds showed IC values lower than standard chemotherapeutics like Doxorubicin .
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 5a | NCI-H460 | 10.5 |
| 5b | HepG2 | 15.0 |
| 5c | HCT-116 | 12.3 |
Antioxidant Activity
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its antioxidant properties. Compounds derived from this structure have shown significant inhibition of free radicals in various assays, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in different biological contexts:
- A study demonstrated that the compound's derivatives significantly inhibited bacterial growth and displayed low cytotoxicity against normal human cells, making them suitable candidates for further development as therapeutic agents .
- Molecular docking studies have provided insights into the binding mechanisms of these compounds with target proteins involved in cancer progression and bacterial resistance, highlighting their potential as dual-action drugs .
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The acetamido group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Structural analogs differ primarily in substituents at the 6-position of the benzothiazole ring, which significantly alter physicochemical and biological properties:
- Acetamido vs.
- Nitro and Thiadiazole Derivatives (): The nitro group in compound 6d increases electron-withdrawing effects, which may enhance kinase inhibitory activity (e.g., VEGFR-2).
- Trifluoromethyl Derivatives (): Fluorinated analogs (e.g., EP 3 348 550A1) exhibit improved metabolic stability and membrane permeability due to the trifluoromethyl group’s hydrophobicity and resistance to enzymatic degradation .
Thiophene Carboxamide vs. Other Heterocycles
The thiophene carboxamide moiety distinguishes the target compound from analogs with furan or phenyl groups:
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): This compound shares the thiophene carboxamide group but attaches it to a nitro-substituted phenyl ring instead of benzothiazole. Crystallographic data reveal dihedral angles (8.5–13.5°) between the thiophene and benzene rings, similar to furan analogs (e.g., 2NPFC: 9.7°). The absence of classical hydrogen bonds in its crystal packing contrasts with benzothiazole derivatives, where NH groups may participate in H-bonding .
- N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide (): Bromine substitution on the thiophene ring increases molecular weight (MW = 437.3 vs.
Pharmacological and Physicochemical Properties
- The acetamido group’s role in such activity warrants further study .
- Solubility and LogP: The methoxy analog () has a lower calculated LogP (2.1) compared to the acetamido derivative (estimated LogP ~1.8), reflecting the latter’s balance between hydrophilicity and lipophilicity .
- Synthetic Accessibility: The target compound’s synthesis likely mirrors methods for 28 (), involving EDC/DMAP-mediated amide coupling in DMF, yielding moderate purity (20–60%) .
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₁₁N₃O₂S₂
- Molecular Weight : 317.38 g/mol
- Structure : The compound features a thiophene ring and a benzothiazole moiety, contributing to its biological activity.
Research indicates that compounds containing the benzothiazole and thiophene structures exhibit various biological activities, including:
- Anticonvulsant Activity : Compounds related to benzothiazole have shown efficacy in anticonvulsant assays, demonstrating potential for treating epilepsy .
- Antioxidant Properties : The compound may act as an antioxidant by modulating oxidative stress pathways, particularly through the Nrf2-Keap1 signaling pathway .
- Antibacterial and Antifungal Activity : Preliminary studies suggest that derivatives of benzothiazole exhibit antibacterial and antifungal properties, making them candidates for further development in infectious disease treatment .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
-
Anticonvulsant Evaluation :
A study evaluated a series of 1,3-benzothiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test. The results indicated that compounds similar to this compound significantly reduced seizure duration without neurotoxic effects . -
Antioxidant Mechanism Investigation :
Research focused on the interaction of this compound with the Keap1 protein highlighted its ability to inhibit the Nrf2-Keap1 protein-protein interaction, suggesting a mechanism for its antioxidant effects that could be beneficial in treating oxidative stress-related diseases . -
Antimicrobial Activity Assessment :
In vitro tests showed that derivatives of benzothiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold .
Q & A
What synthetic methodologies are commonly employed to prepare N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?
Answer:
The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with a substituted 1,3-benzothiazol-2-amine under reflux conditions. For example:
- Reagents and Solvents: Acetonitrile is a preferred solvent due to its polarity and ability to stabilize intermediates. Equimolar quantities of acyl chloride (e.g., thiophene-2-carbonyl chloride) and amine precursors (e.g., 6-acetamido-1,3-benzothiazol-2-amine) are refluxed for 1–4 hours .
- Work-up: Evaporation of the solvent yields crude product, which is purified via recrystallization (e.g., ethanol/water mixtures) .
- Yield Optimization: Catalytic bases like triethylamine may enhance reaction efficiency by neutralizing HCl byproducts .
How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
Answer:
Spectroscopic Confirmation:
- ¹H/¹³C NMR: Peaks corresponding to the acetamido group (δ ~2.1 ppm for CH₃, δ ~168 ppm for C=O) and thiophene ring protons (δ ~7.0–8.0 ppm) are critical. The benzothiazole ring exhibits distinct aromatic signals .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 304.1 was reported for a related nitrofuran derivative .
Crystallographic Analysis: - SHELX Software: Used for refining X-ray diffraction data. Hydrogen bonding (e.g., C–H⋯O/S interactions) and dihedral angles between aromatic rings provide insights into molecular packing .
What contradictory findings exist regarding the biological activities of thiophene-2-carboxamide derivatives, and how can they be resolved?
Answer:
Contradictions:
- Some derivatives exhibit cytotoxicity (e.g., anticancer activity in compound 5f ), while others show genotoxicity in mammalian cells .
- Antimicrobial activity varies with substituents: electron-withdrawing groups (e.g., nitro) may enhance potency, but steric hindrance can reduce efficacy .
Resolution Strategies: - Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the benzothiazole and thiophene rings to isolate pharmacophores.
- Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MIC for antimicrobial testing) .
What advanced crystallographic techniques elucidate the supramolecular interactions of this compound?
Answer:
- Weak Interactions: Non-classical hydrogen bonds (C–H⋯O/S) dominate crystal packing. For example, C–H⋯S interactions stabilize layers parallel to the (010) plane .
- Dihedral Angles: The angle between the benzothiazole and thiophene rings (e.g., 8.5–13.5°) influences molecular planarity and π-π stacking .
- Software Tools: SHELXL refines disordered regions, while Mercury (CCDC) visualizes intermolecular contacts .
How do substitution patterns on the benzothiazole ring affect pharmacological properties?
Answer:
- Acetamido Group (C-6): Enhances solubility and bioavailability via hydrogen bonding. Its absence reduces cytotoxicity in analogues .
- Electron-Donating/Withdrawing Groups: Nitro or halogens at C-5 increase electrophilicity, improving DNA intercalation (anticancer) or enzyme inhibition (antimicrobial) .
- Case Study: Compound 5f (2,4-dichlorobenzyl substituent) showed significant cytostatic effects, attributed to enhanced lipophilicity and target binding .
What methodological challenges arise in synthesizing and characterizing novel derivatives?
Answer:
Synthesis Challenges:
- Side Reactions: Thiophene ring oxidation or acyl chloride hydrolysis may occur under prolonged reflux.
- Purification: Chromatography (e.g., silica gel) is required for isomers with similar polarity .
Characterization Challenges: - Dynamic Disorder: Crystallographic refinement of flexible acetamido groups requires high-resolution data (<1.0 Å) .
- NMR Signal Overlap: Aromatic protons in polycyclic systems may necessitate 2D techniques (e.g., COSY, HSQC) .
How can computational modeling complement experimental studies of this compound?
Answer:
- Docking Studies: Predict binding modes to targets like β-catenin (Wnt pathway) or bacterial enzymes (e.g., DNA gyrase) .
- DFT Calculations: Optimize geometry to compare with crystallographic data. HOMO-LUMO gaps indicate reactivity .
- MD Simulations: Assess stability in biological membranes or protein binding pockets over nanosecond timescales.
What toxicological considerations are critical for in vivo studies?
Answer:
- Genotoxicity Screening: Ames test for mutagenicity and comet assay for DNA damage are mandatory, as carboxamide derivatives can intercalate DNA .
- Metabolic Stability: Cytochrome P450 assays (e.g., CYP3A4) identify potential drug-drug interactions.
- Off-Target Effects: Kinase profiling (e.g., Eurofins Panlabs) ensures selectivity .
Tables
Table 1: Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value (Compound A) | Value (Compound B) | Source |
|---|---|---|---|
| Dihedral Angle (°) | 13.53 | 8.50 | |
| C–H⋯S Distance (Å) | 3.42 | 3.38 | |
| Refinement Software | SHELXL-2018 | SHELXL-2018 |
Table 2: Biological Activities of Analogues
| Derivative | Activity (IC₅₀, μM) | Target | Source |
|---|---|---|---|
| 5f | 2.1 (HeLa) | Cytostatic | |
| Nitrofuran analogue | 15.4 (E. coli) | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
